5-Methyl-1,3-thiazolidine-2,4-dithione
Description
Structure
3D Structure
Properties
CAS No. |
89403-84-9 |
|---|---|
Molecular Formula |
C4H5NS3 |
Molecular Weight |
163.3 g/mol |
IUPAC Name |
5-methyl-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C4H5NS3/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7) |
InChI Key |
RKLLXHCROVICJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=S)NC(=S)S1 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 5 Methyl 1,3 Thiazolidine 2,4 Dithione and Its Structural Analogs
Classical Approaches to 1,3-Thiazolidine-2,4-dithione Synthesis
The traditional synthesis of the 1,3-thiazolidine-2,4-dithione scaffold typically involves a two-stage process: the initial formation of the corresponding dione (B5365651), followed by a thionation reaction to convert the carbonyl groups to thiocarbonyls.
Condensation Reactions for the Core Thiazolidine (B150603) Ring Formation
The most common and well-established method for constructing the 1,3-thiazolidine-2,4-dione ring, the precursor to the dithione, is through the condensation of thiourea (B124793) with an α-haloacetic acid, such as chloroacetic acid. nih.govchemicalbook.comnih.gov This reaction is typically performed by refluxing the reactants in water. nih.govchemicalbook.com The proposed mechanism for this reaction involves an initial S-alkylation, where the sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of chloroacetic acid to displace the chloride. This is followed by an intramolecular cyclization and subsequent hydrolysis of the resulting 2-imino-4-thiazolidinone intermediate under acidic conditions to yield the final 1,3-thiazolidine-2,4-dione product. chemicalbook.comresearchgate.net
Thionation Reactions in the Preparation of Dithione Derivatives
To convert the 1,3-thiazolidine-2,4-dione precursor into the target 1,3-thiazolidine-2,4-dithione, a thionation reaction is required. This process replaces the oxygen atoms of the carbonyl groups at positions C2 and C4 with sulfur atoms. A premier reagent for this transformation is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, commonly known as Lawesson's reagent. nih.govorganic-chemistry.org
Lawesson's reagent is recognized as a mild and efficient thionating agent for a wide variety of carbonyl compounds, including ketones, esters, and amides. organic-chemistry.orgnih.gov The reaction mechanism is believed to proceed through a reactive dithiophosphine ylide intermediate that undergoes a cycloaddition with the carbonyl group to form a four-membered thiaoxaphosphetane ring. organic-chemistry.orgnih.gov This intermediate then fragments in a manner analogous to the Wittig reaction, yielding the desired thiocarbonyl and a stable phosphorus-oxygen double bond, which drives the reaction forward. organic-chemistry.orgnih.gov Applying this reagent to a 1,3-thiazolidine-2,4-dione substrate would result in the sequential or simultaneous thionation of both carbonyl groups to furnish the dithione derivative.
Specific Synthesis of 5-Methyl-1,3-thiazolidine-2,4-dithione and its 5-Substituted Derivatives
The introduction of substituents at the C5 position of the thiazolidine ring is a key strategy for creating structural analogs. This can be achieved either by modifying the unsubstituted ring or by incorporating the substituent into the starting materials.
Knoevenagel Condensation for C5-Substituted 1,3-Thiazolidine-2,4-dithiones
The Knoevenagel condensation is a cornerstone reaction for introducing a wide array of substituents at the C5 position of the thiazolidine ring system. nih.govnih.gov The methylene (B1212753) group (–CH₂–) at C5 is flanked by two electron-withdrawing carbonyl (or thiocarbonyl) groups, which significantly increases the acidity of its protons. This "active methylene" character allows for deprotonation by a base, creating a nucleophilic carbanion.
This nucleophile can then attack the electrophilic carbon of an aldehyde or ketone, leading to a condensation product. nih.gov The reaction is commonly used to synthesize 5-arylidene derivatives by reacting the thiazolidine core with various aromatic aldehydes. nih.gov Typically, the reaction is carried out in a suitable solvent like ethanol, with a basic catalyst such as piperidine (B6355638), under reflux conditions. nih.gov The resulting 5-arylidene-1,3-thiazolidine-2,4-diones can then be subjected to thionation to yield the corresponding dithione analogs.
| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Piperidine | Ethanol | - | nih.gov |
| 3-Methoxybenzaldehyde | Piperidine | Ethanol | 37.8 | nih.gov |
| 3-Fluorobenzaldehyde | Piperidine | Ethanol | 31.4 | nih.gov |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 69 | nih.gov |
| 2,5-Dimethoxybenzaldehyde | Piperidine | Ethanol | 81.3 | nih.gov |
Strategies for Introducing the Methyl Group at Position 5 (e.g., 5-Methylisorhodanine)
The direct synthesis of this compound can be envisioned through logical extensions of the classical synthetic routes. The most direct approach involves starting with a precursor that already contains the required methyl group at the C5 position.
A plausible pathway begins with the synthesis of 5-methyl-1,3-thiazolidine-2,4-dione. This can be achieved by modifying the classical ring-forming condensation described in section 2.1.1. Instead of chloroacetic acid, 2-chloropropionic acid would be used as the starting material and condensed with thiourea. The additional methyl group on the α-carbon of 2-chloropropionic acid is carried through the cyclization and hydrolysis steps, directly yielding the 5-methyl substituted dione ring.
Following the formation of 5-methyl-1,3-thiazolidine-2,4-dione, a subsequent thionation step using Lawesson's reagent, as detailed in section 2.1.2, would convert the two carbonyl groups into thiocarbonyls, affording the final target compound, this compound.
A related structural analog is 5-Methylisorhodanine, also known as 5-methyl-2-thioxo-1,3-thiazolidin-4-one. The synthesis of this compound would typically involve the condensation of 2-mercaptopropionic acid with a thiocyanate (B1210189) salt. This compound, possessing one thiocarbonyl and one carbonyl group, could also potentially serve as a precursor to the dithione via thionation of the remaining carbonyl group at C4.
Contemporary and Green Synthetic Routes for Thiazolidine-2,4-dithiones
In line with the principles of green chemistry, recent research has focused on developing more environmentally sustainable methods for the synthesis of thiazolidinedione derivatives. These contemporary routes aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
A significant advancement has been the use of Deep Eutectic Solvents (DESs) as alternative reaction media. frontiersin.orgnih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. mdpi.com For the synthesis of thiazolidinedione derivatives via Knoevenagel condensation, choline (B1196258) chloride-based DESs (e.g., with urea, N-methylurea, or glycerol) have been successfully employed as both the solvent and catalyst, often leading to high product yields and simplified workup procedures. nih.govsemanticscholar.org
Other green approaches include:
Aqueous Media: Utilizing water as a solvent for ring-forming condensation reactions, which is non-toxic, inexpensive, and environmentally benign. nih.govnih.gov
Solvent-Free Conditions: Performing reactions, such as Knoevenagel condensations, by heating the neat reactants, which eliminates the need for any solvent. nih.gov
Alternative Energy Sources: Employing ultrasound irradiation to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov
Reusable Catalysts: Using supported ionic liquids or other heterogeneous catalysts that can be easily recovered and reused, minimizing waste. nih.gov
| Green Method | Reaction Type | Conditions / Catalyst | Advantages | Reference(s) |
| Deep Eutectic Solvents | Knoevenagel Condensation | Choline Chloride: N-Methylurea | Acts as solvent and catalyst, high yields | nih.govnih.gov |
| Aqueous Media | Ring Formation | Reflux in Water | Non-toxic, inexpensive solvent | nih.govnih.gov |
| Ultrasound Irradiation | N-alkylation | NaOH, EtOH/H₂O, 25°C | Reduced reaction times (minutes vs hours) | nih.gov |
| Solvent-Free | Knoevenagel Condensation | Heat (120°C) | No solvent waste | nih.gov |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. mdpi.comresearchgate.netnih.gov This technology has been successfully applied to the synthesis of rhodanine (B49660) derivatives, which are structurally analogous to this compound.
Microwave irradiation has been effectively used in the Knoevenagel condensation of rhodanines with various aromatic aldehydes. mdpi.comresearchgate.net This reaction is a key step in the derivatization of the 5-position of the rhodanine ring. The use of microwave heating can significantly reduce reaction times from hours to minutes and often improves yields. For instance, the synthesis of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones has been achieved in good to high yields (72-96%) using an open-vessel microwave protocol. mdpi.com This approach avoids the harsh reaction conditions and long reaction times associated with traditional methods. mdpi.com
A variety of solvents and catalysts can be employed in these microwave-assisted condensations, including sodium acetate (B1210297) in acetic acid or ethanol, and piperidine in ethanol. mdpi.com The choice of solvent and catalyst can be optimized to suit the specific substrates and desired products. The versatility of this method allows for the generation of a diverse library of 5-substituted rhodanine derivatives. mdpi.com
The following table summarizes representative examples of microwave-assisted synthesis of 5-arylidene rhodanine derivatives, showcasing the reaction conditions and outcomes.
| Aldehyde Reactant | Product | Reaction Time (Microwave) | Yield (%) | Reference |
| 3-Hydroxy-4-methoxybenzaldehyde | (5Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Not specified | 81 | mdpi.com |
| 3,4-Dimethoxybenzaldehyde | (5Z)-5-(3,4-Dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Not specified | 83 | mdpi.com |
| 4-Hydroxybenzaldehyde | (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Not specified | 80 | mdpi.com |
| 2,3-Dihydro-1,4-benzodioxin-6-carboxaldehyde | (5Z)-5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | Not specified | 89 | mdpi.com |
Microwave assistance is not limited to the derivatization of the rhodanine core but can also be applied to the synthesis of the heterocyclic ring itself. One-pot, three-component condensation reactions to form 1,3-thiazolidin-4-ones have been successfully carried out under microwave irradiation, demonstrating the broad applicability of this technology in the synthesis of this class of compounds. ccsenet.orgscilit.comeurekaselect.com
Catalyst-Free and Environmentally Benign Approaches
In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methodologies in organic chemistry. These "green" approaches aim to reduce or eliminate the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. For the synthesis of 1,3-thiazolidine-2,4-dithione and its analogs, several catalyst-free and environmentally benign strategies have been explored.
One promising green approach involves the use of deep eutectic solvents (DESs) as both the solvent and catalyst. nih.govfrontiersin.org DESs are mixtures of salts that are liquid at low temperatures and are considered environmentally friendly due to their low toxicity, biodegradability, and low cost. In the synthesis of thiazolidinedione derivatives via Knoevenagel condensation, a screening of various choline chloride-based DESs identified a mixture of choline chloride and N-methylurea as the most effective medium. nih.govfrontiersin.org This system provided yields ranging from 21.49% to 90.90% for a series of 19 derivatives. nih.govfrontiersin.org
Another green strategy is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. researchgate.net A fast and eco-friendly method for synthesizing 5-benzylidene and 5-cinnamylidene rhodanine derivatives has been developed using microwave irradiation in water, achieving yields of 61% to 92%. researchgate.net
Furthermore, catalyst-free multicomponent reactions have been developed for the synthesis of thiazolidine-2-thiones. These reactions, which proceed with high atom economy, often utilize simple starting materials and have a wide substrate scope with excellent functional group tolerance. organic-chemistry.org For example, the reaction of primary amines, carbon disulfide, and γ-bromocrotonates provides thiazolidine-2-thiones in excellent yields through a domino alkylation/intramolecular Michael addition sequence. organic-chemistry.org
The following table highlights some environmentally benign approaches to the synthesis of thiazolidinedione and rhodanine derivatives.
| Synthetic Approach | Key Features | Yield Range | Reference |
| Knoevenagel condensation in Deep Eutectic Solvents | Use of choline chloride/N-methylurea as solvent and catalyst | 21.49% - 90.90% | nih.govfrontiersin.org |
| Microwave-assisted synthesis in water | Environmentally friendly solvent, short reaction time | 61% - 92% | researchgate.net |
| Catalyst-free multicomponent reaction | High atom economy, wide substrate scope | Excellent yields | organic-chemistry.org |
| Solid-supported catalyzed Knoevenagel condensation | Reusable catalyst, good yields | Good yields | pharmascholars.com |
Multi-Component Reactions in 1,3-Thiazolidine-2,4-dithione Derivatization
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial parts of all the starting materials. MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of rhodanine and thiazolidinone derivatives.
A one-pot, three-component synthesis of rhodanine derivatives has been described involving the reaction of primary amines, carbon disulfide, and maleic anhydride (B1165640) in water. researchgate.net This reaction proceeds through a sequential Michael addition and intramolecular amide bond formation. A similar one-pot, three-component approach for the synthesis of 2-thioxothiazolidin-4-ones utilizes primary amines, carbon disulfide, and chloroacetyl chloride in the absence of a solvent and catalyst, affording the products in good to excellent yields. researchgate.net
The use of ultrasound irradiation has also been explored to promote three-component reactions for the synthesis of rhodanine derivatives. The reaction of carbon disulfide, amines, and dialkyl acetylenedicarboxylates in polyethylene (B3416737) glycol under ultrasound irradiation showed accelerated conversion and improved product quality compared to conventional stirring. researchgate.net
Furthermore, three-component domino reactions have been employed in the synthesis of fused heterocyclic systems containing a 5-ene-4-thiazolidinone fragment. nih.gov For instance, the reaction of thioglycolic acid, aromatic aldehydes, and malononitrile (B47326) in aqueous potassium carbonate at room temperature provides a straightforward route to these complex structures. nih.gov
The following table summarizes various multi-component reactions used in the synthesis of rhodanine and related thiazolidinone derivatives.
| Reactants | Key Features | Product Type | Reference |
| Primary amines, carbon disulfide, maleic anhydride | One-pot, in water | Rhodanine derivatives | researchgate.net |
| Primary amines, carbon disulfide, chloroacetyl chloride | Solvent and catalyst-free | 2-Thioxothiazolidin-4-ones | researchgate.net |
| Carbon disulfide, amines, dialkyl acetylenedicarboxylates | Ultrasound-assisted, in PEG | Rhodanine derivatives | researchgate.net |
| Thioglycolic acid, aromatic aldehydes, malononitrile | Domino reaction, in aqueous K2CO3 | 5-Ene-4-thiazolidinones | nih.gov |
Synthesis of Spiro-1,3-Thiazolidine-2,4-dithione Derivatives
Spiro compounds, characterized by two rings connected through a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can lead to enhanced biological activity and selectivity. The synthesis of spiro-1,3-thiazolidine-2,4-dithione derivatives can be achieved through various synthetic strategies, most notably through [3+2] cycloaddition reactions.
One-pot, three-component [3+2] cycloaddition reactions are a powerful tool for the construction of spiro[pyrrolidine-oxindole] systems fused with a rhodanine moiety. nih.gov This reaction typically involves an azomethine ylide, generated in situ from the condensation of an amino acid (like glycine (B1666218) methyl ester) and a cyclic ketone (such as isatin), which then reacts with a 5-arylidene-2-thioxothiazolidin-4-one as the dipolarophile. nih.gov This approach allows for the creation of complex spirocyclic scaffolds with multiple stereocenters in a single, highly regio- and diastereoselective step. nih.gov
Another approach to spiro-rhodanine derivatives involves the reaction of 5,5-dibromo-3-phenyl-2-thioxo-4-thiazolidinone with bidentate nucleophiles under phase-transfer catalysis (PTC) conditions. tandfonline.com Reacting this dibromo derivative with reagents like 2-aminothiophenol, 2-aminophenol, or o-phenylenediamine (B120857) can yield the corresponding spiro compounds. tandfonline.com
The synthesis of spiro dithietane derivatives has also been reported by treating 5,5-dibromo-3-phenyl-2-thioxo-4-thiazolidinone with carbon disulfide and various active methylene compounds under PTC conditions. tandfonline.com
The following table provides examples of synthetic routes to spiro-rhodanine and related derivatives.
| Reaction Type | Key Reactants | Product Type | Reference |
| [3+2] Cycloaddition | Azomethine ylide, 5-arylidene-rhodanine | Spiro[pyrrolidine-2,3'-oxindole] fused rhodanines | nih.gov |
| Phase-Transfer Catalysis | 5,5-Dibromo-rhodanine, bidentate nucleophiles | Spiro compounds | tandfonline.com |
| Phase-Transfer Catalysis | 5,5-Dibromo-rhodanine, CS2, active methylenes | Spiro dithietanes | tandfonline.com |
Synthesis of Fused Heterocyclic Systems Incorporating the 1,3-Thiazolidine-2,4-dithione Unit
The fusion of a 1,3-thiazolidine-2,4-dithione ring with other heterocyclic systems can lead to novel molecular scaffolds with unique chemical and biological properties. The synthesis of such fused systems often involves the construction of a second ring onto a pre-existing thiazolidinone or rhodanine core.
One common strategy involves the synthesis of thiazolo[4,5-b]pyridines. These fused systems can be prepared by the annulation of a pyridine (B92270) ring onto a thiazole (B1198619) or thiazolidine derivative. dmed.org.ua For example, multicomponent reactions involving a thiazolidinone derivative, malononitrile, and an aldehyde can lead to the formation of 4,7-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles. dmed.org.ua
Another approach involves the reaction of 3-(5-mercapto- mdpi.comresearchgate.netnih.govoxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one, which contains a fused thiazolo[4,5-b]pyridine (B1357651) system, from a thiazolidine-containing precursor. derpharmachemica.com The synthesis of thiopyrano[2,3-d] mdpi.comresearchgate.netthiazoles represents another class of fused systems derived from thiazolidinones. semanticscholar.org
The reaction of indol-2,3-diones with rhodanines under basic conditions can lead to the formation of 1-methyl-2-thio-4-thiazolidino[5,4-b]quinoline-4-carboxylic acid, a fused quinoline (B57606) system. niscpr.res.in This Pfitzinger-type reaction demonstrates the versatility of the rhodanine scaffold in constructing complex fused heterocycles. niscpr.res.in
The following table outlines different strategies for the synthesis of fused heterocyclic systems incorporating the thiazolidinone or rhodanine moiety.
| Fused System | Synthetic Strategy | Key Reactants/Precursors | Reference |
| Thiazolo[4,5-b]pyridines | Pyridine annulation via MCR | Thiazolidinone, malononitrile, aldehyde | dmed.org.ua |
| Thiazolo[4,5-b]pyridines | Functionalization of a thiazolidine precursor | (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide | derpharmachemica.com |
| Thiopyrano[2,3-d] mdpi.comresearchgate.netthiazoles | Combinatorial synthesis | Thiazolidinone-based design | semanticscholar.org |
| Thiazolidino[5,4-b]quinolines | Pfitzinger reaction | Indol-2,3-dione, rhodanine | niscpr.res.in |
Theoretical and Computational Investigations of 5 Methyl 1,3 Thiazolidine 2,4 Dithione Chemistry
Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of thiazolidine-2,4-dione derivatives. biointerfaceresearch.com Extensive computational studies employing DFT methods, such as B3LYP with a 6-31+G (d, p) basis set, have been used to fully optimize the structures of these molecules. biointerfaceresearch.com
Calculations of geometric parameters, like bond lengths and angles, provide a foundational understanding of the molecular structure. For instance, in a related thiazolidine-2,4-dione derivative, the C-N bond length within the thiazolidine (B150603) ring was found to be shorter than a typical C-N bond, and the optimized bond length of C5-S3 was determined to be 1.813 Å. biointerfaceresearch.com Such data is crucial for correlating computational and experimental findings. biointerfaceresearch.com
Furthermore, DFT calculations are instrumental in understanding the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides insights into the chemical stability and reactivity of the compound. biointerfaceresearch.com Molecular Electrostatic Potential (MEP) calculations help in identifying the regions of a molecule that are rich or poor in electrons, which is vital for predicting how the molecule will interact with other molecules. biointerfaceresearch.comresearchgate.net For example, MEP analysis can highlight the N-H region as a potential active site for protein binding. biointerfaceresearch.com
Global reactivity descriptors, also derived from DFT, offer a quantitative measure of the molecule's reactivity. These descriptors, in conjunction with HOMO-LUMO analysis and MEP maps, provide a comprehensive picture of the compound's potential pharmacological profile. biointerfaceresearch.com DFT is also employed to predict spectroscopic properties, such as UV-Vis spectra, which can be valuable for further experimental characterization. biointerfaceresearch.com
Tautomeric Equilibria and Stability Analysis of 1,3-Thiazolidine-2,4-dithione and its Methylated Forms
DFT investigations have been conducted on various tautomers of thiazolidine-2,4-dione and its 5-substituted derivatives to determine their relative stabilities. researchgate.net These studies have consistently shown that the diketo form is the most stable tautomer, irrespective of the nature of the substituent at the 5-position. researchgate.net The relative energies, enthalpies, and Gibbs free energies of different tautomers are calculated to establish their stability order. researchgate.net
The introduction of a methyl group at the 5-position, as in 5-Methyl-1,3-thiazolidine-2,4-dithione, is expected to influence the tautomeric equilibrium. The electron-donating nature of the methyl group can affect the electron distribution within the ring and, consequently, the relative stability of the tautomeric forms. Computational studies can precisely quantify these effects.
The stability of these tautomers is not only of theoretical interest but also has practical implications for their biological activity, as different tautomers may exhibit different binding affinities to biological targets.
Conformational Analysis and Energy Landscapes of the 1,3-Thiazolidine-2,4-dithione Ring System
The 1,3-thiazolidine-2,4-dithione ring is a five-membered heterocyclic system that can adopt various conformations. researchgate.net Conformational analysis, often performed using DFT calculations in conjunction with experimental techniques like NMR spectroscopy, is crucial for understanding the three-dimensional structure of these molecules. researchgate.netresearchgate.net
The thiazolidine ring is generally considered to exist in conformations close to an envelope shape, with either the C-4 or C-5 atom acting as the flap. researchgate.net The substituents on the ring will influence the preferred conformation. For instance, a substituent at the 2-position is often found to be in a position anti to the flap. researchgate.net
DFT calculations can be used to map the potential energy surface of the molecule, revealing the energy landscapes and identifying the most stable conformers. researchgate.neteie.gr These studies can also elucidate the energy barriers between different conformations, providing insights into the flexibility of the ring system. eie.gr For some 5-substituted thiazolidin-4-one derivatives, conformational analysis has shown a preference for an exo conformation. researchgate.neteie.gr
Molecular Docking Simulations for Ligand-Target Interaction Prediction in Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrdd.edu.iq This method is widely used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein receptor. nih.govrdd.edu.iqnih.gov
In the context of thiazolidine-2,4-dione derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various receptors. nih.govnih.govijper.org For example, these compounds are known to act as agonists for the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). nih.govijpsonline.com Docking simulations can reveal the key amino acid residues in the active site of PPAR-γ that interact with the ligand. ijper.org
These interactions often involve hydrogen bonds, hydrophobic interactions, and other non-covalent forces. nih.gov For instance, the thiazolidine-2,4-dione head group is often involved in forming crucial hydrogen bonds with the receptor. nih.gov The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies on 1,3-Thiazolidine-2,4-dithione Derivatives for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For 1,3-thiazolidine-2,4-dione derivatives, QSAR models have been developed to predict various properties, including their antihyperglycemic activity. nih.govijpsonline.com
In a typical QSAR study, a set of molecules with known biological activity is used. nih.gov For each molecule, a variety of physicochemical, thermodynamic, structural, and electronic descriptors are calculated. nih.gov Multiple linear regression analysis is then used to develop an equation that correlates these descriptors with the observed biological activity. nih.gov
Such QSAR models can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising compounds. ijpsonline.com For example, a QSAR study on thiazolidine-2,4-dione derivatives might reveal that specific electronic or steric properties are crucial for high antihyperglycemic activity. nih.gov These models serve as a valuable tool in the lead optimization phase of drug discovery. ijpsonline.com
Chemical Reactivity and Transformation Mechanisms of 5 Methyl 1,3 Thiazolidine 2,4 Dithione
Reactions Involving the Exocyclic Thione Groups (C=S)
The exocyclic thione groups at positions 2 and 4 are prominent features of the 5-Methyl-1,3-thiazolidine-2,4-dithione molecule and are primary sites for various chemical transformations. These groups exhibit characteristic reactivity towards electrophiles, particularly alkylating and acylating agents.
Alkylation reactions, for instance, can selectively occur at the sulfur atoms. While specific studies on the 5-methyl derivative are limited, the analogous 1,3-thiazolidine-2,4-dithione provides insights into this reactivity. The thione groups can be readily S-alkylated, a reaction that is fundamental to the functionalization of this heterocyclic system. This process typically involves the use of alkyl halides in the presence of a base to generate the corresponding thioether derivatives. The regioselectivity of alkylation (at S-2 versus S-4) can be influenced by the reaction conditions and the nature of the electrophile.
Acylation of the thione groups can also be achieved, leading to the formation of thioesters. This transformation allows for the introduction of a variety of acyl moieties, further expanding the synthetic utility of the parent molecule.
Reactions at the Ring Nitrogen Atom
The nitrogen atom at the 3-position of the thiazolidine (B150603) ring is a secondary amine and thus possesses a lone pair of electrons, making it a nucleophilic center. This site is susceptible to reactions with various electrophiles, most notably alkylating and acylating agents.
N-alkylation of the 1,3-thiazolidine-2,4-dione scaffold is a well-established modification. researchgate.net This reaction is typically carried out using alkyl halides in the presence of a base. The introduction of an alkyl group at the N-3 position can significantly alter the molecule's physical and chemical properties. For instance, N-alkylated derivatives of related thiazolidinediones have been synthesized and studied for various applications. researchgate.net
Similarly, N-acylation can be performed to introduce an acyl group onto the ring nitrogen. This transformation provides another avenue for the derivatization of the this compound core, allowing for the synthesis of a wide range of N-acyl derivatives with potentially diverse functionalities.
Reactions at the Methylene (B1212753) Carbon (C5) in the Thiazolidine Ring
The carbon atom at the 5-position is a chiral center due to the presence of the methyl group. The hydrogen atom attached to this carbon is flanked by a sulfur atom and a thione group, which can influence its reactivity.
One of the most significant reactions involving the C5 position of related 2,4-thiazolidinediones is the Knoevenagel condensation. nih.gov This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone in the presence of a catalytic amount of a weak base. While the methyl group at C5 in this compound replaces the active methylene protons, this position can still be a site for other reactions, such as deprotonation followed by reaction with electrophiles, depending on the reaction conditions. The presence of the methyl group, however, precludes the direct Knoevenagel-type condensation that is characteristic of the unsubstituted parent ring.
Cycloaddition Reactions, Including Hetero-Diels-Alder (HDA) Processes, Involving 1,3-Thiazolidine-2,4-dithiones
The thione groups in 1,3-thiazolidine-2,4-dithione derivatives can participate as dienophiles in cycloaddition reactions, particularly in Hetero-Diels-Alder (HDA) reactions. In these reactions, the C=S double bond acts as a 2π component, reacting with a conjugated diene to form a six-membered heterocyclic ring.
Research has shown that 5-arylidene derivatives of 1,3-thiazolidine-2,4-dithione can undergo 1,4-cycloaddition reactions with various dienophiles. researchgate.net In these cases, the exocyclic C=C bond and the C=S group at the 4-position form a heterodienic system. For this compound, the isolated thione groups themselves can potentially act as dienophiles. The reactivity in such cycloadditions is influenced by the electronic nature of both the diene and the dienophile. The presence of electron-withdrawing groups on the dienophile generally facilitates the reaction with electron-rich dienes. organic-chemistry.org
The general scheme for a Hetero-Diels-Alder reaction involving a thione is as follows:
The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital interactions and steric effects. researchgate.net
Functionalization and Modification of the Thiazolidine Ring System
The 1,3-thiazolidine-2,4-dithione ring system offers multiple sites for functionalization and modification, allowing for the generation of a diverse library of derivatives. As previously discussed, the exocyclic thione groups can be alkylated or acylated. The ring nitrogen is also a site for alkylation and acylation.
Furthermore, the thiazolidine ring itself can be a scaffold for more complex molecular architectures. For instance, the synthesis of fused heterocyclic systems can be achieved through reactions that involve the functional groups on the thiazolidine ring. The ability to introduce various substituents at different positions of the ring makes 1,3-thiazolidine-2,4-dithiones valuable building blocks in medicinal and materials chemistry.
Reaction Mechanism Elucidation through Kinetic and Thermodynamic Studies
Detailed kinetic and thermodynamic studies on the reactions of this compound are not extensively reported in the literature. However, mechanistic insights can be gleaned from studies on analogous systems.
For instance, the hydrolysis kinetics of 3-methyl-1,3-thiazolidine-2,4-dione have been investigated, revealing a reaction that proceeds via two base-catalyzed steps with different rates. researchgate.net Such studies provide a framework for understanding the stability and degradation pathways of the thiazolidine ring under different conditions.
The mechanism of cycloaddition reactions, such as the Hetero-Diels-Alder reaction, is often studied using computational methods. These studies can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism and to predict the stereochemical outcome of the reaction. For example, DFT studies on HDA reactions involving related systems have shed light on the reactivities, selectivities, and molecular mechanisms. researchgate.net
Further kinetic and thermodynamic investigations are necessary to fully elucidate the reaction mechanisms of this compound and to optimize conditions for its synthetic transformations.
Information regarding the in vitro biological activities of this compound is not available in the currently accessible scientific literature.
Following a comprehensive search for research data pertaining to the specific compound "this compound," it has been determined that there are no published studies detailing its mechanistic insights in the areas of antimicrobial, antioxidant, or anticancer activities as outlined in the requested article structure.
The significant body of available research focuses on structurally related but distinct classes of compounds, namely thiazolidine-2,4-dione and rhodanine (B49660) (2-thioxo-1,3-thiazolidin-4-one) derivatives. These analogs have been extensively studied for a variety of biological effects.
For instance, numerous studies on thiazolidine-2,4-dione analogs report on their:
Antimicrobial properties , including the determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) against various bacterial and fungal strains. nih.govnih.gov
Antioxidant capabilities , often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. mdpi.com
Anticancer and antiproliferative effects against different human tumor cell lines, with investigations into their mechanisms of action. mdpi.comnih.govresearchgate.net
Similarly, rhodanine derivatives have been a subject of interest for their potential biological activities, including antimicrobial effects. nih.govnih.govisfcppharmaspire.com Some studies have proposed that the antimicrobial mechanism of rhodanines may involve the inhibition of bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis. nih.gov
However, it is crucial to emphasize that these findings relate to analogs and cannot be directly extrapolated to this compound, as minor structural changes in a molecule, such as the substitution of oxygen with sulfur (dione vs. dithione) and the presence of a methyl group at the 5th position, can lead to significant differences in biological activity and mechanisms of action.
Due to the absence of specific data for this compound in the scientific literature, it is not possible to provide the detailed, evidence-based article as requested.
Mechanistic Insights into the in Vitro Biological Activities of 5 Methyl 1,3 Thiazolidine 2,4 Dithione Analogs
Anticancer and Antiproliferative Activities: Cellular and Molecular Mechanisms In Vitro
In Vitro Cell Line Studies for Antiproliferative Effects
Derivatives of 5-methyl-1,3-thiazolidine-2,4-dithione have demonstrated notable antiproliferative activity across a variety of human cancer cell lines. Studies have shown that these compounds can inhibit the growth of various cancer cells, including those of the breast, colon, liver, and lung. nih.govnih.govresearchgate.net
For instance, a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their ability to inhibit cell proliferation using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay. nih.gov The antiproliferative effects were tested against HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines. nih.gov Among the synthesized compounds, specific derivatives, namely 6a, 7e, and 7g, exhibited potent antiproliferative activity against all tested carcinoma cell lines. nih.gov
Similarly, other research has focused on 5-benzylidenethiazolidine-2,4-dione derivatives, with some compounds showing significant effects against breast cancer (MCF-7) and leukemia (K562) cell lines. nih.gov The modification of the thiazolidine-2,4-dione structure, particularly at the 5-position, has been a key strategy in developing compounds with enhanced antiproliferative actions. For example, the introduction of a 4-formylphenyl group resulted in a compound with activity against human hepatocellular carcinoma (HepG2) cells. nih.gov
The antiproliferative activity of these analogs is often evaluated by determining their IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population. The table below summarizes the antiproliferative activities of selected thiazolidine-2,4-dione derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 22 | HepG2 | 2.04 ± 0.06 | nih.gov |
| Compound 22 | MCF-7 | 1.21 ± 0.04 | nih.gov |
| Compound 14a | Caco-2 | 1.5 | plos.org |
| Compound 14a | HepG-2 | 31.5 | plos.org |
Modulation of Intracellular Signaling Pathways (e.g., Raf/MEK/ERK, PI3K/Akt)
The antiproliferative effects of this compound analogs are closely linked to their ability to modulate key intracellular signaling pathways that are often dysregulated in cancer. Two of the most critical pathways in this context are the Raf/MEK/ERK and the PI3K/Akt pathways, which are central to regulating cell proliferation, survival, and differentiation.
Research has led to the discovery of compounds such as 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, which has been identified as a dual inhibitor of both the Raf/MEK/ERK and the PI3K/Akt signaling pathways. consensus.appresearchgate.net This dual inhibition is significant because it can lead to a more potent anticancer effect by simultaneously blocking two major survival pathways in cancer cells.
The Raf/MEK/ERK pathway, also known as the MAPK pathway, is a cascade of proteins that transmits signals from the cell surface to the DNA in the nucleus. The PI3K/Akt pathway is another crucial signaling route that promotes cell survival and growth. In many cancers, these pathways are constitutively active, leading to uncontrolled cell proliferation.
The inhibition of these pathways by thiazolidine-2,4-dione derivatives can lead to a halt in the cell cycle, preventing cancer cells from dividing and proliferating. researchgate.net This modulation of signaling pathways is a key mechanism behind the observed antiproliferative effects of these compounds in vitro.
Induction of Apoptosis in Cancer Cell Lines In Vitro
In addition to inhibiting cell proliferation, this compound analogs have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Apoptosis is a natural and essential process for removing old, damaged, or infected cells. Cancer cells often develop mechanisms to evade apoptosis, which contributes to their survival and growth.
Several studies have demonstrated that thiazolidine-2,4-dione derivatives can trigger apoptosis in various cancer cell lines. For example, one study investigated the apoptotic effect of a specific compound on MCF-7 breast cancer cells using an Annexin-V/propidium iodide staining test. nih.gov The results showed a significant increase in both early and late apoptosis in the treated cells compared to untreated cells. Specifically, the compound increased early apoptosis by approximately 76-fold and late apoptosis by about 90-fold. nih.gov
The induction of apoptosis by these compounds is often linked to the modulation of apoptotic regulatory genes. For instance, some derivatives have been found to exert their apoptotic effects by significantly reducing the expression of anti-apoptotic genes like Bcl2 and Survivin. plos.org
Furthermore, some thiazolidine-2,4-diones have been identified as targeting VEGFR-2, a key regulator of angiogenesis, and have shown significant activity as apoptosis inducers. nih.gov The ability of these compounds to induce apoptosis, coupled with their antiproliferative effects, makes them promising candidates for further investigation as potential anticancer agents.
Enzyme Inhibition Profiles of 1,3-Thiazolidine-2,4-dithione Derivatives
Inhibition of Metallo-β-Lactamases and Related Enzymes
Thiazolidine (B150603) derivatives have been investigated for their potential to inhibit metallo-β-lactamases (MBLs). nih.govnih.govrsc.org These enzymes are a significant concern in the medical field as they can confer resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for bacterial infections. nih.gov
Thiol-bearing thiazolo[4,3-b]thiazole derivatives have been shown to act as competitive inhibitors of all subclasses of metallo-β-lactamases, with Ki values in the low micromolar range against enzymes such as NDM-1, VIM-2, and IMP-1. nih.gov The design of these inhibitors often mimics the structure of the antibiotic substrate, allowing them to bind to the active site of the MBL and block its activity. rsc.org
For example, 2-mercaptomethyl-thiazolidines have been designed to achieve broad-range inhibition of MBLs by utilizing conserved aromatic–S interactions within the enzyme's active site. rsc.org These compounds have shown improved inhibitory activity against B1 enzymes compared to earlier bicyclic inhibitors. rsc.org
Aldose Reductase Inhibition Mechanisms
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. unipi.itnih.govnih.goveurekaselect.com The overactivation of this pathway is linked to the development of long-term diabetic complications. unipi.it Thiazolidine-2,4-dione derivatives have been identified as potent inhibitors of aldose reductase. nih.govfrontiersin.org
The mechanism of inhibition involves the interaction of the thiazolidine-2,4-dione scaffold with the active site of the aldose reductase enzyme. These compounds often act as tight binding inhibitors, with IC50 values in the submicromolar range. unipi.it The structure-activity relationship studies have shown that modifications to the 5-arylidene moiety and the groups at the 2- and 4-positions of the thiazolidinone ring can significantly influence the inhibitory potency. unipi.it For instance, (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acids have been found to be more potent inhibitors of human aldose reductase than their corresponding 2,4-thiazolidinedione (B21345) counterparts. unipi.it
Kinetic studies have revealed that some of the most active thiazolidine-2,4-dione hybrids inhibit aldose reductase in a non-competitive manner. nih.gov
| Compound Type | Enzyme | Inhibition Profile | Reference |
|---|---|---|---|
| Thiazolo[4,3-b]thiazole derivatives | Metallo-β-lactamases (NDM-1, VIM-2, etc.) | Competitive inhibition, low micromolar Ki values | nih.gov |
| 4-Thiazolidinone (B1220212) derivatives | Aldose Reductase | Tight binding inhibitors, IC50 values in the range of 0.025 µM - 1.41 µM | unipi.it |
| 2,4-Thiazolidinedione hybrid (8b) | Aldose Reductase | Non-competitive inhibition, IC50 of 0.16 µM | nih.gov |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Related Mechanisms
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. nih.govwjpmr.comdoc-developpement-durable.org Thiazolidinediones (TZDs) are well-known agonists of PPARγ and are used as oral antidiabetic drugs to improve insulin (B600854) sensitivity. nih.govwjpmr.com
The mechanism of action involves the binding of the TZD ligand to PPARγ. wjpmr.com This activation leads to the formation of a heterodimer with the 9-cis retinoic acid receptor, which then binds to specific DNA sequences to regulate the transcription of genes involved in glucose uptake, storage, and lipid metabolism. wjpmr.com
While the primary therapeutic application of PPARγ agonists is in the treatment of type 2 diabetes, their role in other cellular processes has also been investigated. For example, activation of PPARγ by TZDs has been shown to have effects on cell survival and apoptosis. nih.gov At concentrations that induce optimal transcriptional activation, TZD activation of PPARγ can protect cells from apoptosis following growth factor withdrawal by enhancing the maintenance of mitochondrial potential. nih.gov
In the context of cancer, PPARγ has been considered a potential therapeutic target. mdpi.com Some 4-thiazolidinone derivatives have been shown to exert anticancer effects, and the engagement of PPARγ in their biological activity has been suggested. mdpi.com
Antiviral Activity: Exploration of In Vitro Inhibitory Mechanisms Against Viral Entry and Replication
Analogs of this compound, particularly those belonging to the rhodanine (B49660) chemical class, have demonstrated significant promise as broad-spectrum antiviral agents in various in vitro studies. The primary mechanisms of action appear to involve the disruption of viral entry into host cells and the inhibition of viral replication processes.
Research into furanyl methylidene rhodanine analogs has revealed their potent inhibitory and inactivating effects on a range of enveloped viruses, including SARS-CoV-2 and its variants. nih.govnih.govnih.govnih.gov Mechanistic studies suggest a multi-pronged approach. These compounds are believed to target the viral membrane, leading to the inactivation of cell-free virions. nih.govnih.govnih.govnih.gov Furthermore, they have been shown to block the formation of the six-helix bundle (6-HB) fusion core, a critical step in the fusion of enveloped viruses with host cell membranes. nih.govnih.gov This inhibition of fusion effectively prevents the virus from delivering its genetic material into the host cell, thereby halting the infection at a very early stage. The antiviral activity of these compounds is specific to enveloped viruses, with no inhibitory effects observed against non-enveloped viruses. nih.gov
Another rhodanine derivative, designated as LJ001, has been shown to effectively inhibit the replication of Transmissible Gastroenteritis Virus (TGEV) and Porcine Deltacoronavirus (PDCoV) in vitro. nih.gov The antiviral activity of LJ001 was most potent when administered during the replication stages of the viral life cycle. nih.gov Further investigation into its mechanism revealed that LJ001 significantly inhibited the synthesis of viral RNA and proteins, leading to a reduction in the production of new virus particles. nih.gov
Certain rhodanine derivatives have also been investigated for their ability to inhibit HIV-1 integrase, a crucial enzyme for the integration of the viral genome into the host cell's DNA. nih.gov By inhibiting both the 3'-processing and strand transfer steps of the integration process, these compounds can effectively block HIV-1 replication. nih.gov
The tables below summarize the in vitro antiviral activity of selected rhodanine analogs against various viruses.
Table 1: In Vitro Antiviral Activity of Furanyl Methylidene Rhodanine Analogs
| Compound | Target Virus | Cell Line | Activity Metric | Value | Reference |
| FD001 | SARS-CoV-2 | Vero E6 | EC50 | 0.87 µM | nih.gov |
| FD009 | SARS-CoV-2 | Vero E6 | EC50 | 0.45 µM | nih.gov |
| FD012 | SARS-CoV-2 | Vero E6 | EC50 | 0.52 µM | nih.gov |
| FD013 | SARS-CoV-2 | Vero E6 | EC50 | 0.61 µM | nih.gov |
| FD001 | Influenza A (H1N1) | MDCK | EC50 | 1.25 µM | nih.gov |
| FD001 | Zika Virus (ZIKV) | Vero E6 | EC50 | 2.5 µM | nih.gov |
| FD001 | Ebola Virus (EBOV) | Vero E6 | EC50 | 0.63 µM | nih.gov |
Table 2: In Vitro Antiviral Activity of Rhodanine Derivative LJ001
| Compound | Target Virus | Cell Line | Activity Metric | Value | Reference |
| LJ001 | TGEV | ST | CC50 | 146.4 µM | nih.gov |
| LJ001 | PDCoV | ST | CC50 | 146.4 µM | nih.gov |
Other Relevant In Vitro Biological Activities and Their Molecular Underpinnings
Beyond their antiviral properties, analogs of this compound, primarily rhodanine derivatives, have been extensively studied for other in vitro biological activities, most notably anticancer and antimicrobial effects.
Anticancer Activity:
Rhodanine derivatives have emerged as a significant class of compounds with potent in vitro anticancer activity against a variety of human cancer cell lines. nih.govnih.gov The introduction of substituents at the C-5 and N-3 positions of the rhodanine ring generally enhances their cytotoxic effects. nih.gov Mechanistic studies have revealed that these compounds can induce apoptosis in cancer cells through the modulation of pro-survival proteins, such as those in the Bcl-2 family. nih.gov Furthermore, some rhodanine derivatives have been shown to up-regulate reactive oxygen species (ROS), which can trigger mitochondria-mediated apoptosis. nih.gov
The molecular underpinnings of their anticancer activity also involve the inhibition of key signaling proteins and enzymes crucial for cancer cell proliferation and survival. For instance, certain rhodanine derivatives have been identified as inhibitors of tyrosine kinases, such as c-Src, which are often overactive in leukemia and other cancers. benthamdirect.combenthamscience.com The interaction with the binding sites of these kinases is often facilitated by the oxygen and sulfur atoms within the rhodanine structure. benthamdirect.combenthamscience.com Additionally, some analogs have shown inhibitory activity against the phosphatase of regenerating liver (PRL-3), an enzyme implicated in tumor metastasis. researchgate.net
The table below presents the in vitro anticancer activity of selected rhodanine derivatives.
Table 3: In Vitro Anticancer Activity of Selected Rhodanine Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Compound 14 | Human breast carcinoma (MCF-7) | IC50 | 7.67 µg/mL | nih.gov |
| Compound 15 | Human breast carcinoma (MCF-7) | IC50 | 11.7 µg/mL | nih.gov |
| Compound 45 | Human leukemia (HL-60) | IC50 | 1.2 µM | nih.gov |
| Compound 45 | Human leukemia (K-562) | IC50 | 1.5 µM | nih.gov |
| Compound 38 | Ovarian cancer (A2780) | IC50 | 4.4 µM | nih.gov |
| Compound 38 | Cisplatin-resistant ovarian cancer (A2780cisR) | IC50 | 3.3 µM | nih.gov |
Antimicrobial Activity:
Rhodanine-based compounds have a long-standing history of investigation for their antimicrobial properties. tandfonline.com They have demonstrated the ability to inhibit a range of microbial enzymes and exhibit broad-spectrum activity against various pathogens. tandfonline.com The antimicrobial efficacy of these derivatives is often evaluated against both Gram-positive and Gram-negative bacteria, as well as various fungal species. tandfonline.com
The molecular mechanisms underlying the antimicrobial action of rhodanine analogs are believed to involve the inhibition of essential microbial enzymes. While the precise targets can vary depending on the specific derivative and the microorganism, the rhodanine scaffold serves as a versatile platform for designing inhibitors of key bacterial and fungal cellular processes.
Applications in Specialized Chemical and Materials Science Research
Role as Precursors and Intermediates in Complex Organic Synthesis
The 1,3-thiazolidine-2,4-dithione core, known as rhodanine (B49660), is a privileged structure in organic and medicinal chemistry due to its reactive sites, which allow for extensive chemical modification. tandfonline.comnih.gov The electron-withdrawing effects of the carbonyl and thiocarbonyl groups activate the methylene (B1212753) group at the C-5 position, making it a key site for chemical reactions. asee.org
This enhanced reactivity is particularly exploited in Knoevenagel condensation reactions, where the rhodanine scaffold is reacted with various aldehydes and ketones. rsc.org This reaction serves as a primary method for creating a diverse library of 5-substituted rhodanine derivatives. rsc.orgnih.gov The resulting 5-ylidene rhodanines are crucial intermediates for building more complex molecules, including pharmacologically active agents and functional materials. asee.orgresearchgate.net The general scheme for this condensation is a cornerstone of rhodanine chemistry, providing a straightforward and efficient route to derivatives with varied electronic and steric properties.
Furthermore, the nitrogen atom at the N-3 position can be readily alkylated or arylated, adding another point for molecular diversification. guidechem.com For instance, rhodanine-3-acetic acid is a common starting material, synthesized to introduce a carboxylic acid handle, which can then be converted into esters or amides. scirp.org This multi-component reactivity at both the C-5 and N-3 positions makes rhodanine derivatives, including 5-Methyl-1,3-thiazolidine-2,4-dithione, valuable building blocks and intermediates in the synthesis of complex organic molecules.
Table 1: Key Reactions Utilizing the Rhodanine Scaffold
| Reaction Type | Position(s) Involved | Reactants | Product Class | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | C-5 | Aldehydes/Ketones | 5-Ylidene Rhodanine Derivatives | rsc.org |
| Alkylation/Arylation | N-3 | Alkyl/Aryl Halides | N-Substituted Rhodanine Derivatives | guidechem.com |
Potential in Materials Science: Organic Semiconductors and Sensitizing Dyes Derived from Thiazolidine-2,4-dithiones
The unique electronic properties of the rhodanine core have positioned its derivatives as promising candidates for applications in materials science, particularly in the fields of organic electronics and photovoltaics.
Organic Semiconductors: Rhodanine derivatives have been successfully incorporated into n-type organic semiconductors, which are essential components of organic thin-film transistors (OTFTs) and organic solar cells (OSCs). thieme-connect.dersc.org The rhodanine moiety can function as an electron-donating unit and a π-spacer to extend the conjugation of molecular systems. thieme-connect.de When integrated into larger molecular frameworks, such as those based on naphthalene diimides (NDIs), rhodanine can effectively tune the frontier molecular orbital energy levels (HOMO and LUMO). thieme-connect.de This modulation is critical for achieving efficient charge transport. For example, rhodanine-bridged NDI derivatives have been synthesized and shown to exhibit electron mobilities suitable for transistor applications and have been used as electron transport materials in perovskite solar cells, achieving notable power conversion efficiencies. thieme-connect.de
Sensitizing Dyes: In the realm of renewable energy, rhodanine derivatives are extensively investigated as sensitizing dyes in dye-sensitized solar cells (DSSCs). asee.orgrsc.org These dyes typically feature a "push-pull" architecture, comprising an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. The rhodanine-3-acetic acid moiety is commonly employed as the electron acceptor and anchoring group, which binds the dye to the surface of a semiconductor like titanium dioxide (TiO₂). rsc.org
The performance of these dyes is highly dependent on their molecular structure. Systematically increasing the length of the π-conjugated bridge can lead to a red-shift in the optical absorption, allowing for better harvesting of the solar spectrum. rsc.org However, this structural modification also impacts the dye's energy levels and can influence loss mechanisms, such as charge recombination. rsc.org Research has demonstrated that rhodanine-based dyes can achieve significant solar-energy-to-electricity conversion efficiencies in DSSCs. researchgate.net
Table 2: Performance of Rhodanine-Based Materials in Optoelectronic Devices
| Application | Material Type | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| Organic Solar Cell | Non-fullerene Acceptor | Power Conversion Efficiency (PCE) | Up to 4.49% | nih.gov |
| Organic Solar Cell | Small Molecule Acceptor | Power Conversion Efficiency (PCE) | 3.08% | researchgate.net |
| Perovskite Solar Cell | Electron Transport Material | Power Conversion Efficiency (PCE) | 8.82% | thieme-connect.de |
Applications in Analytical Chemistry Method Development
The ability of the rhodanine scaffold to form colored complexes with metal ions has led to its use in the development of analytical methods, particularly for spectrophotometric analysis. guidechem.comtandfonline.com
Derivatives of rhodanine, such as 5-(p-dimethylaminobenzylidene)rhodanine, serve as sensitive reagents for the detection and quantification of noble metals. guidechem.comnih.gov This specific derivative is notably used for the determination of silver. guidechem.com In analytical procedures, rhodanine-based reagents react with metal ions to produce intensely colored complexes, allowing for their concentration to be measured by absorbance spectroscopy.
Research has explored various non-pyridinic derivatives of rhodanine for the spectrophotometric determination of copper(I). tandfonline.com Compounds like 5-(phenyl)methylene-rhodanine and 5-indolyl-(3)-methylene-rhodanine have been studied to establish the optimal conditions for complex formation and subsequent metal ion quantification. tandfonline.com The precision of such methods can be high, with relative standard deviations reported around 1.1%. tandfonline.com
Furthermore, 5-azo derivatives of rhodanine and its analogues have been synthesized and studied for their specific interactions with noble metals, highlighting the tunability of the rhodanine core for creating selective analytical reagents. nih.gov The use of 5-(4-Dimethylaminobenzylidene)rhodanine is also established in histochemistry for detecting excess copper accumulation in liver tissue, a key indicator of Wilson's disease. biognost.com
Table 3: Rhodanine Derivatives in Analytical Chemistry
| Analyte | Rhodanine Derivative Used | Method | Application | Reference |
|---|---|---|---|---|
| Copper(I) | 5-indolyl-(3)-methylene-rhodanine | Spectrophotometry | Quantification of copper in samples | tandfonline.com |
| Noble Metals | 5-azo derivatives of rhodanine | Complexation | Detection and analysis | nih.gov |
| Copper | 5-(4-Dimethylaminobenzylidene)rhodanine | Histochemical Staining | Detection of copper in liver tissue | biognost.com |
Future Perspectives and Emerging Research Avenues for 5 Methyl 1,3 Thiazolidine 2,4 Dithione
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of 5-Methyl-1,3-thiazolidine-2,4-dithione is not well-documented. Future research should prioritize the development of efficient and selective synthetic routes. Drawing inspiration from the synthesis of related thiazolidine-2,4-diones, which often involves the condensation of a substituted thiourea (B124793) with a chloroacetic acid derivative, researchers could explore analogous pathways using dithiocarbamates or related sulfur-containing precursors. Key areas for investigation would include:
Microwave-assisted organic synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods.
Flow chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher purity and scalability.
Green chemistry approaches: The use of environmentally benign solvents and catalysts would be a crucial consideration for sustainable synthesis.
A comparative analysis of different synthetic strategies would be essential to identify the most robust and economically viable method for producing this compound in high purity and yield.
Deepening Mechanistic Understanding of Biological Activities Through Advanced In Vitro Models
The biological activities of this compound are currently unknown. A foundational step in future research will be to screen the compound against a wide array of biological targets. The structural similarity to thiazolidine-2,4-diones, known for their role as agonists of peroxisome proliferator-activated receptors (PPARs), suggests that this could be a promising starting point.
Advanced in vitro models will be instrumental in elucidating potential mechanisms of action:
High-throughput screening (HTS): To rapidly assess the compound's activity against a large panel of enzymes, receptors, and cell lines.
Cell-based assays: Utilizing specific cell lines to investigate effects on cellular processes such as proliferation, apoptosis, and inflammation.
Organ-on-a-chip technology: To model human physiology more accurately and predict in vivo responses.
These studies will be crucial for identifying any therapeutic potential of this compound and for guiding further preclinical development.
Rational Design and Synthesis of Next-Generation Derivatives with Tailored Academic Properties
Once a foundational understanding of the synthesis and biological activity of this compound is established, the rational design of next-generation derivatives can commence. Structure-activity relationship (SAR) studies will be pivotal in identifying key structural motifs responsible for any observed biological effects. Modifications at the N-3 and C-5 positions of the thiazolidine (B150603) ring are common strategies for tuning the properties of related compounds.
Future research in this area should focus on:
Bioisosteric replacement: Systematically replacing functional groups to optimize potency, selectivity, and pharmacokinetic properties.
Hybrid molecule design: Combining the this compound scaffold with other known pharmacophores to create novel compounds with dual or synergistic activities.
Prodrug strategies: To improve drug delivery and targeting to specific tissues or organs.
Integration with Advanced Computational Chemistry and Data Science Approaches
Computational chemistry and data science will be invaluable tools in accelerating the discovery and development process for this compound and its derivatives. These approaches can provide insights that are difficult to obtain through experimental methods alone.
Key computational methods to be employed include:
Molecular docking: To predict the binding modes of the compound with various biological targets.
Molecular dynamics (MD) simulations: To study the dynamic behavior of the compound-target complexes and to estimate binding free energies.
Quantitative Structure-Activity Relationship (QSAR) modeling: To develop predictive models that correlate chemical structure with biological activity.
Machine learning and artificial intelligence (AI): To analyze large datasets from high-throughput screening and to identify novel drug candidates.
Development of Novel Applications in Chemical Biology and Advanced Material Sciences
Beyond its potential therapeutic applications, this compound could find use in other scientific domains. The presence of the dithione moiety may confer unique chemical properties that could be exploited in chemical biology and materials science.
Potential future research directions include:
Chemical probes: Development of fluorescently labeled or biotinylated derivatives to study biological processes.
Coordination chemistry: The sulfur atoms in the dithione group could act as ligands for metal ions, leading to the formation of novel coordination complexes with interesting catalytic or material properties.
Polymer science: Incorporation of the this compound unit into polymer backbones to create materials with novel electronic or optical properties.
Q & A
Q. What are the standard synthetic methodologies for preparing 5-Methyl-1,3-thiazolidine-2,4-dithione derivatives?
The synthesis of thiazolidine-2,4-dithione derivatives typically involves Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and substituted aromatic aldehydes. For example:
- Step 1 : Mix 1,3-thiazolidine-2,4-dione with aromatic aldehydes in ethanol using piperidine as a catalyst.
- Step 2 : Reflux the mixture for 24 hours to form 5-arylidene intermediates (e.g., compounds 3a–r ) .
- Step 3 : Functionalize intermediates via alkylation or coupling (e.g., with bromomethyl coumarins) in DMF using K₂CO₃ as a base to yield advanced derivatives (e.g., 5a–r ) .
Key variables : Solvent polarity (ethanol vs. DMF), temperature, and catalyst choice (piperidine for Knoevenagel) significantly affect yield and purity.
Q. How are structural and purity characteristics validated for these compounds?
- FT-IR spectroscopy : Identifies functional groups (e.g., C=O at 1722–1670 cm⁻¹, C-S-C at 748–783 cm⁻¹) .
- ¹H NMR : Confirms substitution patterns (e.g., disappearance of NCH₂ protons at δ=4.86 ppm post-condensation) .
- Mass spectrometry : Validates molecular weight via [M-H]⁺ peaks .
- Elemental analysis : Ensures stoichiometric purity .
Advanced Research Questions
Q. How do substituents on the arylidene group influence antioxidant activity?
The position and electronic nature of substituents critically modulate DPPH radical scavenging activity. For example:
Methodological insight : Use dose-response assays (e.g., DPPH at 517 nm) to quantify activity. Correlate substituent Hammett parameters (σ, π) with IC₅₀ values for predictive SAR models .
Q. What experimental design strategies optimize reaction yields and selectivity?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in alkylation steps .
- Catalyst optimization : Piperidine outperforms other bases in Knoevenagel condensations due to its dual role (base and dehydrating agent) .
- Temperature control : Reflux (~80°C) minimizes side reactions (e.g., hydrolysis) during cyclization .
- Purification : Recrystallization (methanol/water) or column chromatography resolves isomeric byproducts .
Q. How are crystallographic data analyzed to resolve structural ambiguities?
- Single-crystal X-ray diffraction : Use SHELXL for refinement (e.g., bond distances, angles) and to confirm stereochemistry .
- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., N-H···S in thiadiazole derivatives) .
Example : Planarity of the thiazolidine ring (RMSD <0.011 Å) ensures accurate electron density maps .
Data Contradiction Analysis
Q. How to address discrepancies in antioxidant activity across structurally similar derivatives?
- Hypothesis 1 : Steric hindrance from bulky substituents (e.g., -Br, -I) may reduce radical accessibility despite electron-withdrawing effects .
- Hypothesis 2 : Competing resonance effects (e.g., -OCH₃ at meta vs. para positions) alter radical stabilization .
Validation : Perform EPR spectroscopy to track radical quenching kinetics or DFT calculations to map electron distribution .
Methodological Best Practices
- DPPH assay standardization : Use ascorbic acid as a positive control and normalize results to µM/mg .
- Synthetic reproducibility : Pre-dry solvents (e.g., ethanol over molecular sieves) to avoid hydrolysis .
- Crystallization : Slow evaporation (e.g., ethanol/benzene) yields high-purity single crystals for XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
